molecular formula C7H9Cl2NO B1455416 2-(Chloromethyl)-6-methoxypyridine hydrochloride CAS No. 864264-99-3

2-(Chloromethyl)-6-methoxypyridine hydrochloride

Cat. No.: B1455416
CAS No.: 864264-99-3
M. Wt: 194.06 g/mol
InChI Key: FZUIGWFEWARCLF-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-6-methoxypyridine hydrochloride is an organic compound that belongs to the class of pyridine derivatives. It is characterized by the presence of a chloromethyl group at the second position and a methoxy group at the sixth position of the pyridine ring. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its reactivity and functional groups.

Scientific Research Applications

2-(Chloromethyl)-6-methoxypyridine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: It serves as an intermediate in the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands.

    Medicine: The compound is used in the development of pharmaceuticals, particularly in the synthesis of drugs targeting neurological and inflammatory diseases.

    Industry: It is employed in the production of agrochemicals, dyes, and other specialty chemicals.

Safety and Hazards

2-(Chloromethyl)-6-methoxypyridine hydrochloride is harmful if swallowed and causes severe skin burns and eye damage . It should be handled with care, using personal protective equipment and avoiding contact with skin, eyes, or clothing .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-6-methoxypyridine hydrochloride typically involves the chloromethylation of 6-methoxypyridine. One common method includes the reaction of 6-methoxypyridine with formaldehyde and hydrochloric acid, resulting in the formation of the chloromethyl derivative. The reaction is usually carried out under acidic conditions to facilitate the formation of the chloromethyl group.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or distillation are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-6-methoxypyridine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols, leading to the formation of different derivatives.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The pyridine ring can undergo reduction to form piperidine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and primary amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method for reducing the pyridine ring.

Major Products Formed

    Substitution Reactions: Formation of azido, thiol, or amino derivatives.

    Oxidation Reactions: Formation of aldehydes or carboxylic acids.

    Reduction Reactions: Formation of piperidine derivatives.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-6-methoxypyridine hydrochloride is primarily based on its ability to act as an alkylating agent. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins, DNA, and other cellular components. This alkylation can result in the inhibition of enzyme activity, disruption of DNA replication, and induction of cellular apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2-Chloromethylpyridine: Lacks the methoxy group at the sixth position, making it less versatile in certain synthetic applications.

    2-(Chloromethyl)-5-methoxypyridine: Similar structure but with the methoxy group at the fifth position, which can lead to different reactivity and applications.

    3-Chloromethylpyridine: The chloromethyl group is at the third position, affecting its chemical behavior and reactivity.

Uniqueness

2-(Chloromethyl)-6-methoxypyridine hydrochloride is unique due to the specific positioning of the chloromethyl and methoxy groups, which confer distinct reactivity and functional properties. This makes it a valuable intermediate in the synthesis of a wide range of chemical and pharmaceutical products.

Properties

IUPAC Name

2-(chloromethyl)-6-methoxypyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO.ClH/c1-10-7-4-2-3-6(5-8)9-7;/h2-4H,5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZUIGWFEWARCLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=N1)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50712383
Record name 2-(Chloromethyl)-6-methoxypyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50712383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864264-99-3
Record name 2-(Chloromethyl)-6-methoxypyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50712383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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